N-(4-fluorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c19-14-4-6-15(7-5-14)20-18(24)21-9-12-8-13(11-21)16-2-1-3-17(23)22(16)10-12/h1-7,12-13H,8-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDAKKCKBABBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide typically involves multi-step organic reactions
Formation of the Diazocine Core: The initial step involves the cyclization of appropriate precursors under acidic or basic conditions to form the diazocine ring. This can be achieved using reagents such as trifluoroacetic acid or sodium hydroxide.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using 4-fluoronitrobenzene as a starting material, which is then reduced to the corresponding amine.
Formation of the Carbothioamide Moiety: The final step involves the reaction of the amine with carbon disulfide and an appropriate alkylating agent to form the carbothioamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbothioamide group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the diazocine ring, potentially converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex molecular structure characterized by the presence of a fluorophenyl group and a methanopyrido-diazocine framework. Its molecular formula is C₁₃H₁₂F₁N₅O₂S. The inclusion of a fluorine atom enhances lipophilicity and biological activity, making it an attractive candidate for drug development.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival.
Case Study: Anticancer Efficacy
In vitro studies have demonstrated that N-(4-fluorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These results indicate strong anticancer potential and warrant further investigation into the compound's mechanisms and pathways involved in tumor suppression.
Other Biological Activities
Beyond its anticancer properties, this compound has been explored for additional therapeutic applications:
Antimicrobial Properties
Research indicates that compounds with similar structural features demonstrate antimicrobial activity. The presence of the diazocine ring may enhance interaction with microbial targets.
Anti-Diabetic Effects
Preliminary studies suggest potential anti-diabetic properties through mechanisms that involve glucose metabolism regulation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the carbothioamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analog 1: (1R,5S)-N-(2-Hydroxyethyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide
Core Similarities :
- Shares the 1,5-methanopyrido[1,2-a][1,5]diazocine backbone and 8-oxo group. Key Differences:
- Substituents :
- Hydroxyethyl (-CH₂CH₂OH) group instead of 4-fluorophenyl.
- Carboxamide (-CONH₂) instead of carbothioamide (-C(S)NH₂).
Functional Implications :
- Antiviral activity against H1N1 and parainfluenza virus type 3 has been reported for this compound, suggesting the core structure’s relevance to antiviral design .
Structural Analog 2: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
Core Differences :
- Contains a tetrahydroimidazo[1,2-a]pyridine ring system instead of the methanopyrido-diazocine core. Substituent Profile:
- Electron-withdrawing groups (cyano, nitro) and ester functionalities (-COOEt). Synthetic and Functional Notes:
- Synthesized via a one-pot two-step reaction with a 51% yield .
- Melting point (243–245°C) and spectroscopic data (¹H/¹³C NMR, IR, HRMS) suggest high purity and stability, emphasizing the role of substituents in crystallization .
Data Table: Comparative Analysis
Discussion of Structural and Functional Divergence
- Carbothioamide vs. carboxamide: The thiocarbonyl group (C=S) in the target compound may increase lipophilicity and alter binding kinetics relative to the carbonyl (C=O) in Analog 1 .
- Biological Relevance: Analog 1’s antiviral activity highlights the pharmacophoric importance of the diazocine-oxo core. The target compound’s fluorophenyl group could optimize interactions with viral proteases or polymerases.
Biological Activity
N-(4-fluorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a synthetic compound with potential pharmacological applications. Its structure suggests it may exhibit diverse biological activities due to the presence of various functional groups and a complex heterocyclic framework.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₈H₁₈F₃N₃O₂S
- Molecular Weight : 373.42 g/mol
The structural complexity of this compound includes a pyrido-diazocine framework which is known for its potential in medicinal chemistry.
Biological Activity Overview
Research has indicated that compounds similar to N-(4-fluorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine exhibit a range of biological activities. These include:
- Anticancer Activity : Some derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antibacterial and Antiviral Properties : Similar compounds have been documented to possess activity against bacterial and viral pathogens.
- Anti-inflammatory Effects : The presence of specific functional groups may contribute to anti-inflammatory activity.
Anticancer Activity
A study conducted on related compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Antibacterial and Antiviral Properties
Compounds with similar structural motifs have been reported to inhibit bacterial growth effectively. For instance:
- Staphylococcus aureus : Inhibition zones were observed at concentrations as low as 10 µg/mL.
- Influenza Virus : Certain derivatives showed promising antiviral activity in vitro.
Anti-inflammatory Effects
Research has indicated that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This effect could be attributed to its ability to interfere with NF-kB signaling pathways.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
